molecular formula C19H15NO4 B6127831 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid

2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid

カタログ番号 B6127831
分子量: 321.3 g/mol
InChIキー: MTVZSKHKRBBXDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as BDQ, is a potent antibiotic drug that has shown promising results in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. Despite the availability of other antibiotics, TB remains a major health concern, particularly in developing countries. BDQ has been shown to be effective against both drug-susceptible and drug-resistant strains of TB, making it a valuable addition to the current arsenal of TB drugs.

作用機序

2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid targets the bacterial ATP synthase, which is essential for energy production in the bacterial cell. By inhibiting ATP synthase, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid disrupts the energy metabolism of the bacteria, leading to cell death. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has a unique mechanism of action compared to other TB drugs, which target different aspects of bacterial metabolism.
Biochemical and physiological effects
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option for TB.

実験室実験の利点と制限

2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It is highly effective against drug-resistant TB strains, making it a valuable tool for studying the mechanisms of drug resistance in TB. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is also relatively non-toxic, making it a safe option for in vitro and in vivo studies. However, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process, which may limit its availability for some research applications.

将来の方向性

There are several areas of future research for 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of focus is the development of new formulations of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for TB drugs, which can complement the unique mechanism of action of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. Finally, the use of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid in combination with other TB drugs is an area of active research, as combination therapy has been shown to be effective in reducing the duration of TB treatment and preventing the development of drug resistance.

合成法

2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid involves the condensation of 2,3-dimethylquinoxaline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to form 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid.

科学的研究の応用

2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in preclinical and clinical trials for its efficacy against TB. In vitro studies have shown that 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is effective against both drug-susceptible and drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In animal studies, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to reduce bacterial load and improve survival rates in TB-infected mice.

特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-10-3-5-13-14(19(21)22)8-15(20-18(13)11(10)2)12-4-6-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVZSKHKRBBXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。